

Synthesis of 1,4-Dichlorobutene from Butadiene

Chlorination: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dichlorobutene

Cat. No.: B14681088

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Abstract

The chlorination of 1,3-butadiene is a cornerstone industrial process for the production of dichlorobutene isomers, primarily 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. These compounds serve as critical intermediates in the synthesis of a wide array of commercially significant chemicals, including chloroprene for neoprene production and adiponitrile, a precursor to nylon 66. This technical guide provides an in-depth exploration of the synthesis of **1,4-dichlorobutene** from butadiene, detailing the reaction mechanisms, experimental protocols for both vapor-phase and liquid-phase chlorination, and methods for product purification and analysis. Quantitative data on reaction yields and isomer distributions under various conditions are compiled for comparative analysis.

Introduction

The addition of chlorine to 1,3-butadiene results in a mixture of isomeric dichlorobutenes. The primary products of this reaction are the 1,4-addition product, 1,4-dichloro-2-butene (existing as cis and trans isomers), and the 1,2-addition product, 3,4-dichloro-1-butene. The distribution of these isomers is highly dependent on the reaction conditions, including temperature, reaction phase (vapor or liquid), and the presence of catalysts. For many applications, **1,4-dichlorobutene** is the desired product, necessitating reaction conditions that favor its formation or efficient methods for its separation from the isomeric mixture.

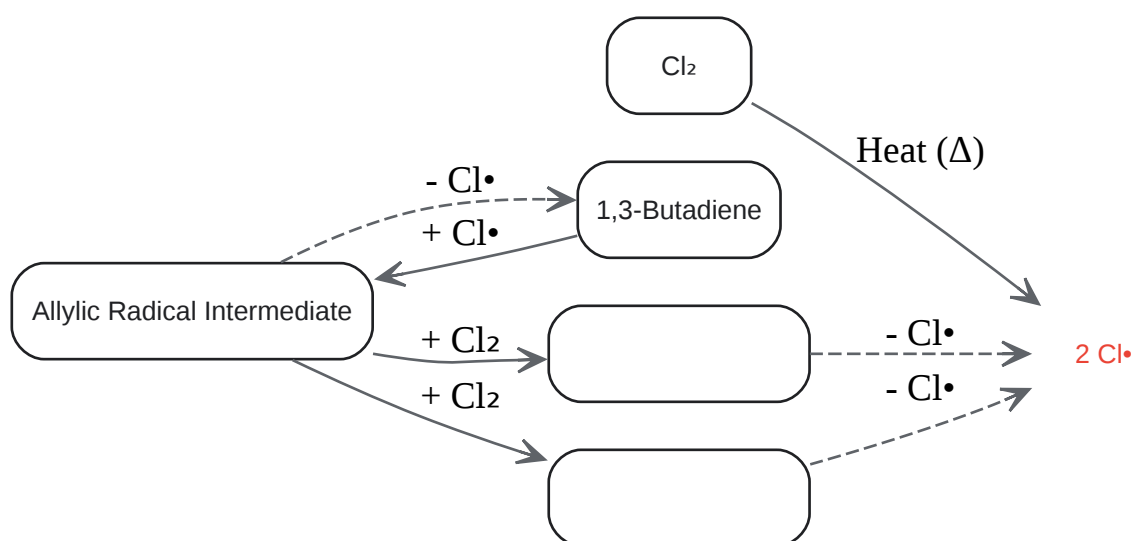
Reaction Mechanisms

The chlorination of butadiene can proceed through either a free-radical or an ionic mechanism, largely dictated by the reaction phase and conditions.

Vapor-Phase Chlorination (Free-Radical Mechanism)

At elevated temperatures, typically in the range of 200-400°C, the chlorination of butadiene proceeds via a free-radical chain reaction. This process is characterized by low specificity, yielding a mixture of dichlorobutene isomers.[1]

Diagram of the Free-Radical Chlorination Pathway



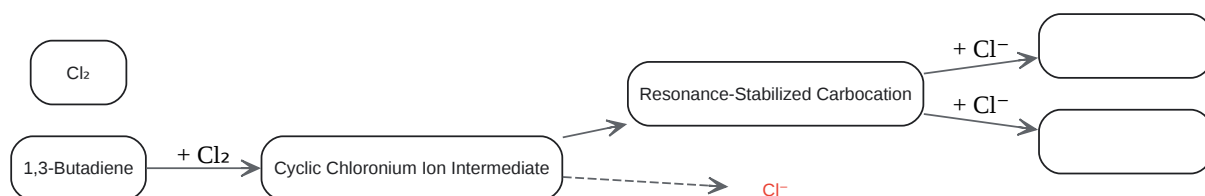
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Caption: Free-radical mechanism of butadiene chlorination.

Liquid-Phase Chlorination (Ionic Mechanism)

In the liquid phase, particularly in the presence of polar solvents and catalysts, the chlorination of butadiene follows an ionic mechanism. This pathway generally offers higher selectivity towards the 1,4-addition product. The reaction proceeds through a cyclic chloronium ion intermediate.

Diagram of the Ionic Chlorination Pathway



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Caption: Ionic mechanism of butadiene chlorination.

Quantitative Data Presentation

The yield and isomeric distribution of dichlorobutenes are influenced by various reaction parameters. The following tables summarize key quantitative data from literature and patents.

Vapor-Phase Chlorination of Butadiene

Butadiene: Cl ₂ Molar Ratio	Temperature (°C)	Pressure	Yield of Dichlorobutenes (%)	Ratio of 3,4- to 1,4- isomers	Reference
5:1 to 50:1	70-175 (inlet), <250 (reactor)	Adiabatic	91-93	Not specified	[2]
10.3:1	245 (outlet)	Adiabatic	92.8	Not specified	[2]
>3:1	210-215	Not specified	Not specified	Not specified	[2]
Not specified	300-350	Vapor Phase	93	Not specified	[3]

Liquid-Phase Chlorination of Butadiene

Catalyst	Solvent	Temperature (°C)	Yield of Dichlorobutenes (%)	Product Composition	Reference
Quaternary Ammonium Chlorides	Halogenated Solvents	25-100	>91	Not specified	[1][4]
Ferric Chloride	Halogenated Solvents	Not specified	Not specified	Not specified	[4]
None	Chloroform or Carbon Disulfide	<0	Not specified	3,4- and 1,4- isomers in ~2:1 ratio	[5]
Catalyst Present	Not specified	100	Not specified	Equilibrium: 21% 3,4- isomer, 7% cis-1,4- isomer, 72% trans-1,4- isomer	[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **1,4-dichlorobutene** via both vapor-phase and liquid-phase chlorination.

Protocol 1: Vapor-Phase Chlorination of 1,3-Butadiene (Laboratory Scale)

Objective: To synthesize a mixture of dichlorobutene isomers from the vapor-phase reaction of 1,3-butadiene and chlorine.

Materials:

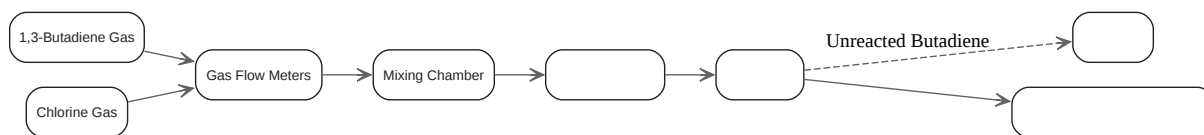
- 1,3-Butadiene (gas)
- Chlorine (gas)

- Nitrogen (inert gas)
- Dry ice/acetone bath for cold trap

Equipment:

- Gas flow meters
- Tubular reactor (e.g., quartz or borosilicate glass)
- Tube furnace
- Condenser
- Collection flask

Diagram of the Vapor-Phase Chlorination Workflow



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Caption: Experimental workflow for vapor-phase chlorination.

Procedure:

- **System Setup:** Assemble the tubular reactor within the tube furnace. Connect the gas inlets for butadiene, chlorine, and nitrogen through calibrated flow meters. The reactor outlet should be connected to a condenser followed by a cold trap cooled with a dry ice/acetone bath.
- **Inerting:** Purge the entire system with nitrogen for 15-20 minutes to remove any air and moisture.

- **Preheating:** Heat the tubular reactor to the desired temperature, typically between 250°C and 350°C.
- **Reactant Feed:** Introduce a continuous flow of 1,3-butadiene gas into the reactor. Once the flow is stable, introduce a controlled flow of chlorine gas. A high molar excess of butadiene to chlorine (e.g., 10:1 or higher) is crucial to minimize the formation of higher chlorinated byproducts.[2]
- **Reaction:** The reaction is highly exothermic and occurs rapidly in the heated zone of the reactor.
- **Product Collection:** The reaction mixture exits the reactor and passes through the condenser, where the dichlorobutene isomers and any higher boiling byproducts will liquefy and be collected in the collection flask. Unreacted butadiene and other volatile components will pass through the condenser and be trapped in the cold trap.
- **Purification:** The crude product mixture is then subjected to fractional distillation to separate the **1,4-dichlorobutene** from the 3,4-dichloro-1-butene and other impurities.

Protocol 2: Liquid-Phase Chlorination of 1,3-Butadiene (Laboratory Scale)

Objective: To synthesize a mixture of dichlorobutene isomers with a higher proportion of **1,4-dichlorobutene** via the liquid-phase reaction of 1,3-butadiene and chlorine.

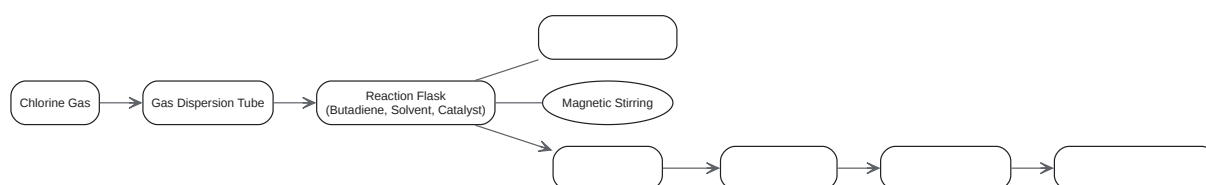
Materials:

- 1,3-Butadiene (liquefied)
- Chlorine (gas)
- Inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Catalyst (e.g., a quaternary ammonium chloride such as tetrabutylammonium chloride)
- Nitrogen (inert gas)

Equipment:

- Three-necked round-bottom flask
- Gas dispersion tube
- Dry ice/acetone condenser
- Low-temperature thermometer
- Magnetic stirrer

Diagram of the Liquid-Phase Chlorination Workflow



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Caption: Experimental workflow for liquid-phase chlorination.

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas dispersion tube, and a dry ice/acetone condenser, place the inert solvent and the catalyst.
- **Cooling:** Cool the flask to the desired reaction temperature, typically below 0°C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
- **Butadiene Addition:** Carefully condense a known amount of 1,3-butadiene into the reaction flask.

- **Chlorine Addition:** While vigorously stirring the solution, bubble chlorine gas through the gas dispersion tube at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained at the desired level.
- **Reaction Monitoring:** The progress of the reaction can be monitored by the disappearance of the yellow-green color of chlorine.
- **Quenching:** Once the reaction is complete, the reaction mixture is quenched by pouring it into cold water or a dilute solution of sodium thiosulfate to remove any unreacted chlorine.
- **Work-up:** The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- **Purification:** The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to separate the **1,4-dichlorobutene** isomers from other components.^[6]

Product Purification and Analysis

Purification

Fractional distillation is the primary method for separating the dichlorobutene isomers and purifying the desired **1,4-dichlorobutene**.^[7] Due to the relatively close boiling points of the isomers (3,4-dichloro-1-butene: ~123°C; cis-1,4-dichloro-2-butene: ~155°C; trans-1,4-dichloro-2-butene: ~152°C), a distillation column with high theoretical plates is recommended for efficient separation.^[8] Distillation is often performed under reduced pressure to lower the boiling points and prevent potential decomposition of the products.^[6]

Analytical Methods

The analysis of the product mixture is crucial to determine the yield and isomeric distribution. Gas chromatography (GC) is the most common method for separating and quantifying the dichlorobutene isomers. A capillary column with a non-polar stationary phase is typically used.^[9]

Gas chromatography-mass spectrometry (GC-MS) can be employed for definitive identification of the isomers based on their mass spectra and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and

distinguishing between the cis and trans isomers of **1,4-dichlorobutene** based on the coupling constants of the olefinic protons.

Conclusion

The synthesis of **1,4-dichlorobutene** from the chlorination of 1,3-butadiene is a versatile and industrially significant process. The choice between vapor-phase and liquid-phase chlorination depends on the desired product distribution and economic considerations. While vapor-phase chlorination is a high-temperature, free-radical process that typically results in a mixture of isomers, liquid-phase chlorination, especially with the use of catalysts, can offer higher selectivity towards the 1,4-addition product. Careful control of reaction parameters and efficient purification techniques are essential for obtaining high-purity **1,4-dichlorobutene** for its various applications in the chemical and pharmaceutical industries.

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